4,6-Dibromopicolinic acid
CAS No.: 1060815-78-2
Cat. No.: VC3279499
Molecular Formula: C6H3Br2NO2
Molecular Weight: 280.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060815-78-2 |
---|---|
Molecular Formula | C6H3Br2NO2 |
Molecular Weight | 280.9 g/mol |
IUPAC Name | 4,6-dibromopyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
Standard InChI Key | JZBBTBXKBJVIRC-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1C(=O)O)Br)Br |
Canonical SMILES | C1=C(C=C(N=C1C(=O)O)Br)Br |
Introduction
4,6-Dibromopicolinic acid is a halogenated derivative of picolinic acid, which is a compound of interest in various chemical and biological applications. Despite its potential importance, detailed information on 4,6-dibromopicolinic acid is limited in the available literature. This article aims to compile existing knowledge and provide insights into its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of 4,6-dibromopicolinic acid typically involves the bromination of picolinic acid or its derivatives. A common method is the direct bromination of methyl 3-hydroxypyridine-2-carboxylate, which can yield a mixture of mono- and dibrominated products. The reaction conditions, such as the use of bromine in water or organic solvents, can influence the yield and purity of the desired product .
Potential Applications
While specific applications of 4,6-dibromopicolinic acid are not well-documented, its structure suggests potential uses in organic synthesis as a precursor to other pyridine derivatives. The bromine atoms can be substituted with various functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science applications.
Research Findings and Challenges
Due to the limited availability of specific research on 4,6-dibromopicolinic acid, most of the current understanding is inferred from related compounds. Further studies are needed to explore its chemical reactivity, biological activity, and potential applications. The synthesis and characterization of this compound could provide valuable insights into its properties and uses.
Future Directions:
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Synthetic Methodology: Developing efficient and selective synthesis methods for 4,6-dibromopicolinic acid.
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Chemical Reactivity: Investigating the reactivity of the bromine atoms and their substitution with other functional groups.
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Biological Activity: Exploring potential biological activities, such as antimicrobial or anticancer properties.
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